molecular formula C8H12ClNO2S2 B139688 5-Chlorothiophene-2-sulfonic acid tert-butylamide CAS No. 155731-14-9

5-Chlorothiophene-2-sulfonic acid tert-butylamide

Cat. No. B139688
M. Wt: 253.8 g/mol
InChI Key: VPZSRWXWBIVADA-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-sulfonic acid tert-butylamide is a chemical compound with the CAS Number: 155731-14-9 . It has a molecular weight of 253.77 and its IUPAC name is N-(tert-butyl)-5-chloro-2-thiophenesulfonamide . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 5-Chlorothiophene-2-sulfonic acid tert-butylamide is 1S/C8H12ClNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Chlorothiophene-2-sulfonic acid tert-butylamide is a solid at room temperature . The compound’s molecular formula is C8H12ClNO2S2 .

Scientific Research Applications

Catalytic Applications

Research has shown that tert-butyl hydroperoxide (TBHP) can efficiently convert a variety of sulfides to sulfoxides and sulfones, using catalysts based on oxorhenium(V) dithiolates. This method is applicable to a wide range of substrates, including thiophenes, offering a route to their selective oxidation under mild conditions (Wang, Lente, & Espenson, 2002).

Organic Synthesis

The tert-butyl hydroperoxide-initiated radical cyclization of alkynylthioanisoles or -selenoanisoles with sulfinic acids provides a novel method for synthesizing 3-(arylsulfonyl)benzothiophenes under mild conditions. This process is characterized by one C(sp3)-S(Se) bond cleavage and two C(sp2)-S(Se) bond formations, indicating the versatility of TBHP in facilitating complex organic transformations (Xu, Yu, Yan, & Song, 2017).

Medicinal Chemistry

The development of acyl sulfonamide anti-proliferative agents illustrates the potential of thiophene sulfonic acid derivatives in drug discovery. For instance, the synthesis of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt for clinical supplies highlights the applicability of thiophene derivatives in creating compounds with potential therapeutic benefits (Yates, Kallman, Ley, & Wei, 2009).

Material Science

The exploration of sulfoxides, sulfides, and sulfones in material science, for example, through the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, showcases the role of thiophene sulfonic acid derivatives in developing new materials with unique properties (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-tert-butyl-5-chlorothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZSRWXWBIVADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435734
Record name N-tert-Butyl-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiophene-2-sulfonic acid tert-butylamide

CAS RN

155731-14-9
Record name N-tert-Butyl-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.5 g (27.5 mmol) of 5-chlorothiophenesulfonyl chloride in dry THF at 0° C. was treated with a solution of 5.7 mL (75.5 mmol) of t-butylamine. After warming to 23° C., the reaction mixture was diluted with 125 mL of diethyl ether, filtered, and washed with 1 N HCl, brine, and dried (MgSO4). Concentration in vacuo affords 6.4 g (98%) of the named compound as an oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two
Yield
98%

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